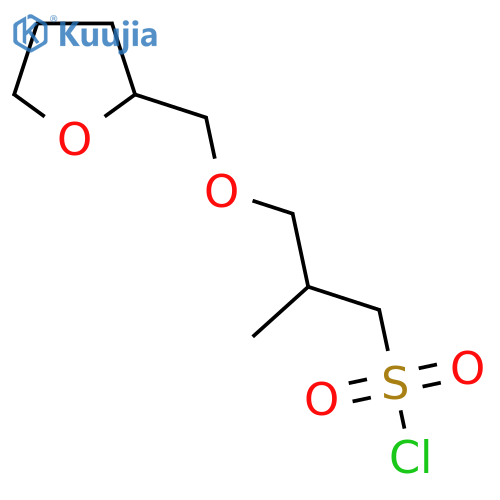Cas no 1342007-52-6 (2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride)

1342007-52-6 structure
商品名:2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride
2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride
- 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride
- 1-Propanesulfonyl chloride, 2-methyl-3-[(tetrahydro-2-furanyl)methoxy]-
- 2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride
-
- インチ: 1S/C9H17ClO4S/c1-8(7-15(10,11)12)5-13-6-9-3-2-4-14-9/h8-9H,2-7H2,1H3
- InChIKey: XQHHHZYXTLHJGP-UHFFFAOYSA-N
- ほほえんだ: ClS(CC(C)COCC1CCCO1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 272
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 61
2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422144-100mg |
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride |
1342007-52-6 | 98% | 100mg |
¥22377 | 2023-04-15 | |
| Enamine | EN300-1144726-0.5g |
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride |
1342007-52-6 | 95% | 0.5g |
$535.0 | 2023-10-25 | |
| Enamine | EN300-1144726-2.5g |
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride |
1342007-52-6 | 95% | 2.5g |
$1089.0 | 2023-10-25 | |
| Enamine | EN300-1144726-0.05g |
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride |
1342007-52-6 | 95% | 0.05g |
$468.0 | 2023-10-25 | |
| Enamine | EN300-1144726-5g |
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride |
1342007-52-6 | 95% | 5g |
$1614.0 | 2023-10-25 | |
| Enamine | EN300-1144726-10.0g |
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride |
1342007-52-6 | 10g |
$4052.0 | 2023-06-09 | ||
| Enamine | EN300-1144726-0.1g |
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride |
1342007-52-6 | 95% | 0.1g |
$490.0 | 2023-10-25 | |
| Enamine | EN300-1144726-1g |
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride |
1342007-52-6 | 95% | 1g |
$557.0 | 2023-10-25 | |
| Enamine | EN300-1144726-10g |
2-methyl-3-[(oxolan-2-yl)methoxy]propane-1-sulfonyl chloride |
1342007-52-6 | 95% | 10g |
$2393.0 | 2023-10-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422144-500mg |
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride |
1342007-52-6 | 98% | 500mg |
¥19543 | 2023-04-15 |
2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride 関連文献
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
1342007-52-6 (2-methyl-3-(oxolan-2-yl)methoxypropane-1-sulfonyl chloride) 関連製品
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
